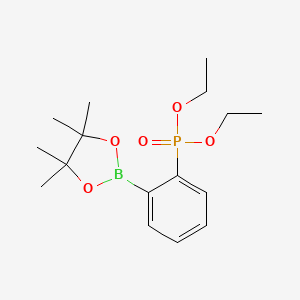
2-(Diethoxyphosphoryl)phenylboronic Acid Pinacol Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethoxyphosphoryl)phenylboronic Acid Pinacol Ester is a versatile organoboron compound widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. The presence of both boronic acid and pinacol ester functionalities in the molecule makes it a highly reactive and useful intermediate in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethoxyphosphoryl)phenylboronic Acid Pinacol Ester typically involves the reaction of phenylboronic acid with pinacol in the presence of a suitable catalyst. One common method is to use a palladium catalyst in a Suzuki–Miyaura coupling reaction. The reaction conditions often include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
2-(Diethoxyphosphoryl)phenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the compound into corresponding boranes.
Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various boronic acids, boronate esters, and substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
科学的研究の応用
2-(Diethoxyphosphoryl)phenylboronic Acid Pinacol Ester has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 2-(Diethoxyphosphoryl)phenylboronic Acid Pinacol Ester involves its ability to form stable complexes with various metal catalysts. In the Suzuki–Miyaura coupling reaction, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the pinacol ester group enhances the stability and reactivity of the boronic acid moiety, making the compound highly effective in these reactions .
類似化合物との比較
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 2-Ethoxycarbonylphenylboronic Acid Pinacol Ester
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
Uniqueness
2-(Diethoxyphosphoryl)phenylboronic Acid Pinacol Ester is unique due to the presence of the diethoxyphosphoryl group, which imparts additional reactivity and versatility compared to other boronic esters. This makes it particularly useful in complex organic synthesis and in the development of novel materials and pharmaceuticals .
特性
分子式 |
C16H26BO5P |
|---|---|
分子量 |
340.2 g/mol |
IUPAC名 |
2-(2-diethoxyphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H26BO5P/c1-7-19-23(18,20-8-2)14-12-10-9-11-13(14)17-21-15(3,4)16(5,6)22-17/h9-12H,7-8H2,1-6H3 |
InChIキー |
XZISRIHBTZYPRX-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2P(=O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole](/img/structure/B13702136.png)
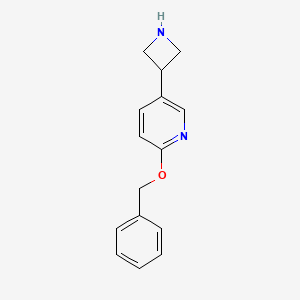
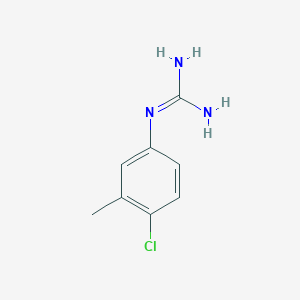
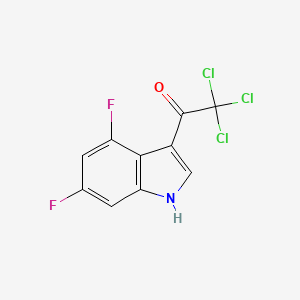
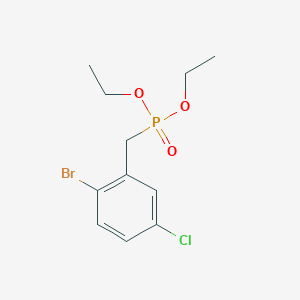
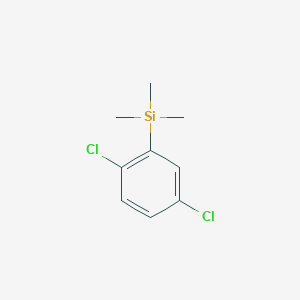
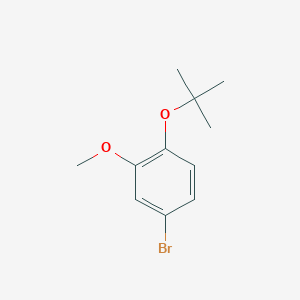
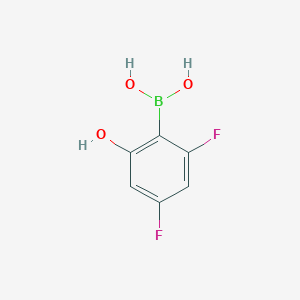
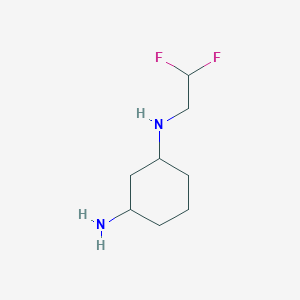
![1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol](/img/structure/B13702204.png)
![(R)-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13702208.png)
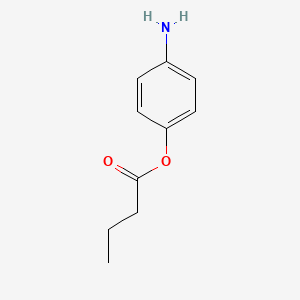
![Ethyl 5-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13702217.png)
